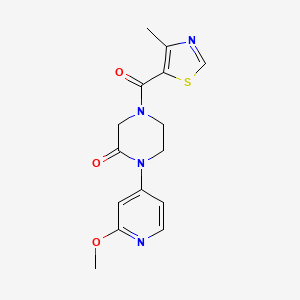
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is a complex organic compound that features a piperazinone core substituted with methoxypyridine and methylthiazole groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazinone Core: Starting with a suitable piperazine derivative, the piperazinone core can be formed through cyclization reactions.
Substitution Reactions: The methoxypyridine and methylthiazole groups can be introduced through nucleophilic substitution reactions, often using halogenated precursors.
Coupling Reactions: The final compound can be assembled through coupling reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Process Optimization: Streamlining steps to minimize waste and energy consumption.
化学反应分析
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
作用机制
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibiting or activating enzymatic activity.
Interact with Receptors: Modulating receptor signaling pathways.
Affect Cellular Processes: Influencing cell proliferation, apoptosis, or other cellular functions.
相似化合物的比较
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiazol-5-yl)piperazin-2-one: Similar structure but different substitution pattern.
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperidine: Piperidine core instead of piperazinone.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one is unique due to its specific substitution pattern and the presence of both methoxypyridine and methylthiazole groups, which may confer distinct biological activities and chemical properties.
属性
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(4-methyl-1,3-thiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-14(23-9-17-10)15(21)18-5-6-19(13(20)8-18)11-3-4-16-12(7-11)22-2/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKGVDGYTZLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














